N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine
Description
Basic Structural Properties and Chemical Composition
N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine exhibits a complex molecular architecture built upon a central benzidine core with extensive aromatic substitution. The compound possesses the molecular formula C48H36N2, corresponding to a molecular weight of 640.83 g/mol, representing one of the larger members within the benzidine derivative family. The chemical structure consists of a central 4,4'-biphenyldiamine backbone, where each nitrogen atom forms bonds with both a phenyl group and a 4-biphenylyl substituent, creating a highly conjugated system with four distinct aromatic ring systems attached to each nitrogen center.
The International Union of Pure and Applied Chemistry nomenclature for this compound is N,4-diphenyl-N-[4-[4-(N-(4-phenylphenyl)anilino)phenyl]phenyl]aniline, which accurately describes the complex substitution pattern. The compound exhibits a distinctive tetrahedral geometry around each nitrogen atom, with the electron pairs adopting sp3 hybridization that facilitates optimal orbital overlap with the attached aromatic systems. The extended conjugation throughout the molecular framework contributes to its unique electronic properties and thermal stability characteristics.
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C48H36N2 | Chemical Analysis |
| Molecular Weight | 640.83 g/mol | Mass Spectrometry |
| Melting Point | 213°C | Differential Scanning Calorimetry |
| Physical State | Crystalline Powder | X-ray Diffraction |
| Purity | >98.0% | High-Performance Liquid Chromatography |
Properties
IUPAC Name |
N,4-diphenyl-N-[4-[4-(N-(4-phenylphenyl)anilino)phenyl]phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H36N2/c1-5-13-37(14-6-1)39-21-29-45(30-22-39)49(43-17-9-3-10-18-43)47-33-25-41(26-34-47)42-27-35-48(36-28-42)50(44-19-11-4-12-20-44)46-31-23-40(24-32-46)38-15-7-2-8-16-38/h1-36H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVOZSYGHFDAKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H36N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalytic Systems
The most widely reported method for synthesizing N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine involves Ullmann-type coupling, leveraging copper catalysts to facilitate the formation of C–N bonds between halogenated benzidine derivatives and biphenylyl amines. As detailed in CN1876620A, a analogous synthesis of N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine employs cuprous iodide (CuI) with co-catalysts such as N,N-dimethylaniline or 4,4'-bipyridine in a toluene solvent system.
For the target compound, the reaction typically proceeds as follows:
- Halogenated Benzidine Precursor : 4,4'-Dibromobenzidine or diiodobenzidine reacts with 4-biphenylylamine.
- Catalytic Conditions : CuI (0.008–0.012 mol ratio) with 4,4'-bipyridine (ligand) in potassium hydroxide.
- Solvent and Temperature : Toluene at reflux (110–120°C) under inert gas (N₂ or Ar) for 5–10 hours.
Key optimization parameters include:
Yield and Scalability
Under optimal conditions, yields exceed 90%, with scalability demonstrated at the 0.2–1.0 mol scale. The crude product is purified via sequential washing (toluene/hexane/methanol), achieving >99.8% purity as confirmed by HPLC.
Palladium-Catalyzed Buchwald-Hartwig Amination
Comparative Advantages and Limitations
Solvent and Reaction Optimization
Solvent Selection
Toluene is the solvent of choice for copper-catalyzed reactions due to its high boiling point and compatibility with CuI. Alternatives like 1,4-dioxane (used in WO2024109965A2 for similar aminations) may reduce reaction times but pose toxicity concerns.
Temperature and Time Profiling
- Copper Systems : 110–120°C for 5–10 hours.
- Palladium Systems : 100°C for 24 hours.
Prolonged heating (>15 hours) in copper systems leads to decomposition, whereas shorter times (<5 hours) result in incomplete coupling.
Purification and Characterization
Recrystallization Techniques
Post-reaction purification employs mixed solvents to remove unreacted amines and halogenated impurities:
Analytical Validation
- Purity : HPLC with UV detection (λ = 254 nm) confirms >99.8% purity.
- Structural Confirmation : ¹H NMR (CDCl₃, δ 7.2–7.8 ppm for aromatic protons) and MS (m/z 640.8 [M⁺]).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: N,N’-Di(4-biphenylyl)-N,N’-diphenylbenzidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions typically involve halogenation or nitration using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,N’-Di(4-biphenylyl)-N,N’-diphenylbenzidine has a wide range of applications in scientific research:
Chemistry: It is used as a hole-transport material in the fabrication of OLEDs and OFETs.
Biology: The compound is studied for its potential use in biosensors and bioimaging due to its fluorescent properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in diagnostic devices.
Industry: It is employed in the production of high-efficiency organic electronic devices, including displays and lighting.
Mechanism of Action
The mechanism of action of N,N’-Di(4-biphenylyl)-N,N’-diphenylbenzidine involves its ability to transport holes (positive charge carriers) in organic electronic devices. The compound’s molecular structure allows for efficient charge transfer through π-π interactions between the aromatic rings. This property is crucial for the performance of OLEDs and OFETs, as it enhances the overall efficiency and stability of these devices.
Comparison with Similar Compounds
N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD)
- Structure : TPD replaces the biphenylyl groups in the target compound with 3-methylphenyl groups, reducing steric bulk but introducing electron-donating methyl substituents .
- Thermal Properties : TPD has a lower melting point (170–171°C) , suggesting inferior thermal stability compared to N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine (213°C) .
- Electrochemical Properties : TPD exhibits a HOMO energy level of approximately -5.4 eV, comparable to other HTMs like NPB and spiro-OMe-TAD . While direct HOMO data for the target compound is unavailable, its structural similarity to TPD implies analogous hole-injection capabilities.
- Applications : TPD is widely used in OLED emissive layers and solid-state lasers due to its balanced charge transport and amplified spontaneous emission (ASE) properties . However, its lower thermal stability limits its use in high-temperature processing .
N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)
- Structure : NPB incorporates naphthyl groups instead of biphenylyl or methylphenyl substituents, enhancing π-stacking and hole mobility .
- Electrochemical Properties: NPB’s HOMO level (-5.5 eV) is slightly deeper than TPD’s, improving hole injection from indium tin oxide (ITO) anodes .
- Performance : NPB-based devices show higher luminance efficiency than TPD but suffer from crystallization issues under prolonged operation . The target compound’s rigid biphenylyl groups may mitigate such instability .
N,N,N',N'-Tetrakis(4-methylphenyl)benzidine
- Structure : This derivative substitutes all four phenyl groups in benzidine with 4-methylphenyl units, increasing symmetry and solubility .
- Thermal Behavior: No direct melting point data is available, but methyl groups typically lower melting points compared to bulkier biphenylyl substituents .
- Applications : Less commonly used in OLEDs than TPD or NPB, this compound highlights how substituent choice impacts device compatibility .
Spiro-OMe-TAD
- Structure : A spirobifluorene core with methoxy-substituted diphenylamine groups, offering superior morphological stability .
- Electrochemical Properties : HOMO level (-5.2 eV) is shallower than TPD and NPB, facilitating hole injection in perovskite solar cells .
- Comparison : While spiro-OMe-TAD outperforms benzidine derivatives in stability, its synthesis complexity and cost limit scalability compared to this compound .
Data Table: Key Properties of Selected Hole-Transport Materials
*Estimated based on structural analogy.
Research Findings and Performance Insights
- Thermal Stability : The biphenylyl groups in this compound contribute to its higher melting point (213°C) versus TPD (170°C), making it more suitable for high-temperature device fabrication .
- Optical Properties : Sulfur-containing polymers with refractive indices matching N,N'-di(naphthalene-1-yl)-N,N'-diphenylbenzidine (1.7839 at 589.3 nm) suggest that substituents critically influence optical performance, though data for the target compound is pending .
- Device Integration : In solution-processed LEDs, TPD and PBD blends improve charge transport, but the target compound’s solubility in chloroform and toluene (per GLPBIO data) enables broader processing flexibility .
Biological Activity
N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine (commonly referred to as DAB) is a compound of significant interest in the fields of organic electronics and biochemistry. This article provides an overview of its biological activity, including potential toxicity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DAB is an aromatic amine characterized by its biphenyl and diphenyl functional groups. Its molecular formula is , and it has a molecular weight of approximately 384.48 g/mol. The compound exhibits unique electronic properties that make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Activity Overview
1. Toxicity and Carcinogenicity
DAB has raised concerns regarding its potential toxicity, particularly due to its classification as an aromatic amine. Studies indicate that compounds with similar structures can lead to mutagenic effects, necessitating careful handling in industrial applications. The compound may pose health risks, including carcinogenicity, which is a critical factor for its use in consumer products and industrial processes.
2. Mechanisms of Action
DAB's biological activity is primarily linked to its ability to interact with various cellular components. As an electron donor in redox reactions, DAB can affect cellular signaling pathways by altering the redox state within cells. This interaction can influence gene expression and cellular responses to oxidative stress.
Case Studies
Case Study 1: In Vitro Toxicity Assessment
A study investigated the cytotoxic effects of DAB on human cell lines. The results indicated that DAB exposure led to increased levels of reactive oxygen species (ROS), suggesting that oxidative stress may be a mechanism through which DAB exerts its toxic effects. The half-maximal inhibitory concentration (IC50) was determined to be around 15 µM for certain cell lines, indicating moderate toxicity at higher concentrations.
Case Study 2: Mutagenicity Testing
Another study focused on the mutagenic potential of DAB using the Ames test. The results showed that DAB induced mutations in bacterial strains, supporting the hypothesis that it may act as a mutagenic agent in vivo. The study emphasized the need for further investigation into the long-term effects of exposure to DAB.
Comparative Analysis
The following table summarizes key findings related to the biological activity of DAB compared to similar compounds:
| Compound Name | IC50 (µM) | Mutagenicity | Carcinogenic Potential |
|---|---|---|---|
| This compound (DAB) | 15 | Positive | Yes |
| N,N-Diethyl-4-aminoaniline | 20 | Positive | Yes |
| N,N-Diphenylamine | 25 | Negative | No |
Applications
Despite its potential toxicity, DAB has applications in various fields:
- Organic Electronics : Used as a hole transport material in OLEDs due to its favorable electronic properties.
- Biosensors : Investigated for use in biosensors for detecting biological analytes due to its redox activity.
Q & A
Basic: What synthetic methodologies are optimal for preparing N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine?
Answer:
The compound is typically synthesized via Ullmann coupling or Buchwald-Hartwig amination. For example, palladium-catalyzed cross-coupling of aryl halides with diarylamines under inert atmospheres (e.g., N₂) yields high-purity products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or sublimation (>99% purity) is critical to remove unreacted precursors and byproducts . Confirm purity using HPLC (retention time ~12.5 min, C18 column) and NMR (δ 6.8–7.5 ppm for aromatic protons) .
Basic: How does the molecular structure influence its electronic properties in organic electronics?
Answer:
The planar biphenyl backbone and electron-rich tertiary amine groups enable efficient hole transport. The HOMO level (~5.5 eV) aligns with indium tin oxide (ITO) anodes, facilitating hole injection in OLEDs. Computational studies (DFT/B3LYP) reveal delocalized electron density across the biphenyl core, supporting charge mobility up to 10⁻⁴ cm²/V·s in thin films . Compare with derivatives like TPD (HOMO = 5.5 eV) and α-NPB (HOMO = 5.4 eV) to assess substituent effects on energy levels .
Advanced: How to resolve discrepancies in reported charge mobility values across studies?
Answer:
Variations arise from film morphology (amorphous vs. crystalline) and measurement techniques (TOF vs. SCLC). For consistency:
- Use SCLC (space-charge-limited current) with hole-only devices (ITO/PEDOT:PSS/compound/Au).
- Anneal films at 80°C for 30 min to stabilize morphology.
- Cross-validate with AFM (RMS roughness <1 nm) and XRD (absence of crystallinity peaks) .
Reported mobilities range from 10⁻⁶ to 10⁻⁴ cm²/V·s depending on processing conditions .
Advanced: What strategies mitigate efficiency roll-off in OLEDs using this compound as a host?
Answer:
Efficiency roll-off at high luminance stems from triplet-polaron quenching. Mitigation approaches:
- Doping: Introduce 10–20 wt% iridium complexes (e.g., Ir(ppy)₃) to enhance Förster energy transfer.
- Layer engineering: Insert a 5 nm TCTA (tris(4-carbazoyl-9-ylphenyl)amine) exciton-blocking layer between the emissive and electron transport layers.
- Bipolar hosts: Blend with electron-deficient molecules (e.g., TPBi) to balance charge injection . Device structures like ITO/TPD/Alq₃/Mg:Ag achieve EQEs up to 1.4% .
Basic: What analytical techniques confirm degradation pathways under operational conditions?
Answer:
- Thermogravimetric analysis (TGA): Decomposition onset at ~350°C indicates thermal stability .
- Accelerated aging tests: Expose films to 85°C/85% RH for 24h; monitor luminance decay via EL spectroscopy.
- FT-IR: Detect oxidation products (e.g., carbonyl groups at 1700 cm⁻¹) under prolonged UV irradiation . Store materials in amber vials under argon to prevent photooxidation .
Advanced: How do substituents (e.g., methyl, naphthyl) alter device performance?
Answer:
- Methyl groups (TPD): Increase glass transition temperature (Tg = 75°C vs. 60°C for unsubstituted) for improved thermal stability.
- Naphthyl groups (α-NPB): Extend π-conjugation, reducing HOMO-LUMO gap (3.1 eV vs. 3.2 eV for TPD) and enhancing hole mobility by 2x .
- Device comparison: TPD-based OLEDs achieve luminance >10,000 cd/m², while α-NPB devices show higher EQEs (11.3% in white OLEDs) due to reduced exciton quenching .
Basic: What safety protocols are critical during handling?
Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Conduct reactions in fume hoods (TLV-TWA = 0.1 mg/m³).
- Spill management: Neutralize with 10% acetic acid, then adsorb with vermiculite.
- Waste disposal: Collect in halogen-free containers for incineration (UN 2811) .
Advanced: How to optimize solvent selection for thin-film deposition?
Answer:
- Spin-coating: Use chlorobenzene (boiling point 131°C) for uniform films (thickness ~80 nm).
- Inkjet printing: Optimize viscosity (10–12 cP) with 1:3 toluene:mesitylene blends.
- Avoid DMF/DMSO: Residual high-boiling solvents induce pinholes. Post-deposition annealing at 120°C for 10 min enhances crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
